molecular formula C15H18N2O B1222525 Selagine

Selagine

Cat. No.: B1222525
M. Wt: 242.32 g/mol
InChI Key: ZRJBHWIHUMBLCN-BMIGLBTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selagine is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selagine typically involves multi-step organic synthesis. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino group and the ethylidene and methyl substituents. Common reagents used in these steps include organolithium reagents, Grignard reagents, and various protecting groups to ensure selective reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene and methyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the tricyclic core or to reduce any carbonyl groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Selagine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
  • (1R,9S,12S)-1,10,12-Trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene

Uniqueness: The uniqueness of Selagine lies in its specific substitution pattern and the presence of the amino group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar tricyclic compounds.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(1S,9S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m1/s1

InChI Key

ZRJBHWIHUMBLCN-BMIGLBTASA-N

Isomeric SMILES

CC=C1[C@H]2CC3=C([C@@]1(CC(=C2)C)N)C=CC(=O)N3

Canonical SMILES

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3

Pictograms

Acute Toxic; Irritant

Synonyms

huperzine A
huperzine A, (5alpha,9beta,11Z)-(-)-isome

Origin of Product

United States

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